9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate is a complex organic compound with a molecular formula of C37H31NO3S. This compound is notable for its unique structure, which includes a fluorenylmethyl group and a triphenylmethylsulfanyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triphenylmethylsulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate is widely used in scientific research for various purposes:
Chemistry: It serves as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group acts as a bulky protecting group, preventing unwanted reactions at the amino acid site. The triphenylmethylsulfanyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar compounds include:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound has a pyridinyl group instead of the triphenylmethylsulfanyl group.
(9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: This compound features a tert-butoxy group, offering different reactivity and applications.
(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl): This compound includes an amino-ureido group, making it useful in different biochemical studies.
These comparisons highlight the unique features of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate, particularly its triphenylmethylsulfanyl group, which provides distinct chemical properties and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-oxo-3-tritylsulfanylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-24,30,35H,25-26H2,(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFWRXFCWGLFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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